6-Nitrocholest-5-en-3-ol

Cholesterol Metabolism Oxysterol Receptor Drug Target Engagement

6-Nitrocholesterol (82048-76-8) is a synthetic nitrated oxysterol offering unique pharmacological duality—it partially suppresses HMG-CoA reductase (IC50: 1.9 μM) and induces monocyte differentiation, a property absent in endogenous oxysterols like 25-hydroxycholesterol or 7-ketocholesterol. This moderate potency enables dose-response studies of the mevalonate pathway without triggering complete enzyme shutdown and associated cytotoxicity. Its C-6 nitro group confers distinct OSBP binding affinity (357 nM) and serves as a synthetic handle for derivatization into 6-ketocholestanol and other steroid analogs. The compound also acts as a lipoxygenase inhibitor, enabling simultaneous investigation of oxysterol signaling and arachidonic acid cascades. Ideal for oncology, immunology, and lipid metabolism research programs.

Molecular Formula C27H45NO3
Molecular Weight 431.7 g/mol
CAS No. 82048-76-8
Cat. No. B1207631
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Nitrocholest-5-en-3-ol
CAS82048-76-8
Synonyms6-nitrocholesterol
Molecular FormulaC27H45NO3
Molecular Weight431.7 g/mol
Structural Identifiers
SMILESCC(C)CCCC(C)C1CCC2C1(CCC3C2CC(=C4C3(CCC(C4)O)C)[N+](=O)[O-])C
InChIInChI=1S/C27H45NO3/c1-17(2)7-6-8-18(3)21-9-10-22-20-16-25(28(30)31)24-15-19(29)11-13-27(24,5)23(20)12-14-26(21,22)4/h17-23,29H,6-16H2,1-5H3
InChIKeyPGRKJDDEUNIWAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Nitrocholest-5-en-3-ol (CAS 82048-76-8): Scientific Selection Guide & Procurement Rationale


6-Nitrocholest-5-en-3-ol, commonly referred to as 6-nitrocholesterol, is a synthetic nitrated oxysterol derived from cholesterol. It belongs to a class of oxygenated sterols that function as potent regulators of cellular cholesterol metabolism and exhibit diverse biological activities. Characterized by a nitro group at the C-6 position of the cholestane skeleton, this compound acts as a suppressor of 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase and demonstrates significant cytotoxicity against tumor cell lines [1]. Its distinct pharmacological profile, which includes lipoxygenase inhibition and induction of monocyte differentiation, sets it apart from endogenous oxysterols like 25-hydroxycholesterol or 7-ketocholesterol [2].

Why 6-Nitrocholest-5-en-3-ol Cannot Be Simply Replaced by Other Oxysterols


Substitution with another oxysterol is not scientifically justifiable because the biological activity of these molecules is exquisitely dependent on the position and nature of the oxygen function. The nitro group at C-6 confers a unique electronic and steric profile that drastically alters its interaction with the cytosolic oxysterol-binding protein (OSBP) and its metabolic stability compared to hydroxyl- or keto-substituted analogs. For instance, 6-nitrocholesterol exhibits a relative binding affinity for OSBP of 357 nM, which is distinct from the affinities of 25-hydroxycholesterol or 7-ketocholesterol, leading to differential effects on HMG-CoA reductase suppression, cytotoxicity, and enzyme inhibition [1]. Additionally, 6-nitrocholesterol uniquely induces the differentiation of undifferentiated cells into monocytes, a property not shared by many common oxysterols [2].

Quantitative Differentiation Evidence for 6-Nitrocholest-5-en-3-ol Relative to Comparator Oxysterols


Binding Affinity for the Oxysterol-Binding Protein (OSBP) Compared to 25-Hydroxycholesterol

In cell-free extracts, 6-nitrocholesterol demonstrates a relative binding affinity for the cytosolic oxysterol-binding protein of 357 nM, whereas the archetypal endogenous oxysterol 25-hydroxycholesterol binds with a reported Kd of approximately 10–31 nM [1][2]. This ~12- to 36-fold difference in binding affinity suggests that 6-nitrocholesterol occupies the same receptor site with lower intrinsic affinity, potentially conferring a distinct pharmacodynamic profile and reduced feedback regulation compared to the high-affinity endogenous ligand.

Cholesterol Metabolism Oxysterol Receptor Drug Target Engagement

Potency in Suppressing HMG-CoA Reductase Activity vs. 25-Hydroxycholesterol

6-Nitrocholesterol causes a 50% reduction in HMG-CoA reductase activity in cultured animal cells at a concentration of 1.9 μM [1]. In contrast, 25-hydroxycholesterol, the gold-standard oxysterol suppressor, achieves similar or greater suppression at nanomolar concentrations in fibroblast models, with reported IC50 values in the range of 10–50 nM [2]. This approximately 40- to 190-fold lower potency positions 6-nitrocholesterol as a tool for studying graded, rather than maximal, feedback inhibition of cholesterol biosynthesis.

Cholesterol Synthesis Hypolipidemic Agents Enzyme Inhibition

Cytotoxic Activity Against Tumor Cell Lines Not Shared by Non-Nitrated Oxysterols

6-Nitrocholesterol exhibits significant cytotoxicity when incubated with hepatoma and lymphoma cells in culture, an effect observed at the same low micromolar concentrations that suppress HMG-CoA reductase [1]. Cholesterol and many endogenous oxysterols such as 27-hydroxycholesterol do not display this dual activity at comparable concentrations. While quantitative IC50 values for cytotoxicity are not reported in the primary abstract, the study authors explicitly note the significance of this observation, which is a differentiating feature absent from many sterol regulators.

Cancer Biology Cytotoxicity Assays Hepatoma

Unique Induction of Monocyte Differentiation vs. Other Oxysterols

Patent and supplementary database records indicate that 6-nitrocholesterol exhibits pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation toward the monocyte lineage [1]. This property is notably absent from commonly studied oxysterols such as 25-hydroxycholesterol or 7-ketocholesterol, which primarily function as regulators of lipid metabolism and apoptosis but lack reported differentiation-inducing activity. This activity underpins its proposed use in anti-cancer therapy and the treatment of proliferative skin diseases like psoriasis.

Cell Differentiation Immunomodulation Anti-cancer Agents

Polypharmacology Profile Includes Lipoxygenase Inhibition

Database annotations from the Medical University of Lublin's MeSH concept classify 6-nitrocholesterol as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism, and it also moderately inhibits formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase [1]. Most endogenous oxysterols, such as 24(S)-hydroxycholesterol, are not characterized as lipoxygenase inhibitors. This multi-target enzyme inhibition profile is a differentiating feature that positions 6-nitrocholesterol as a unique chemical tool for studying the intersection of cholesterol metabolism and eicosanoid signaling.

Enzyme Inhibition Arachidonic Acid Cascade Inflammation

Chemical Synthesis Versatility via the C-6 Nitro Group

6-Nitrocholesterol functions as a versatile synthetic intermediate. The vinyl-nitro moiety allows for subsequent reduction to 6-ketocholestanol acetate and other derivatives that are not readily accessible from other oxysterol starting materials [1]. This synthetic utility contrasts with oxysterols bearing hydroxyl or keto groups at other positions, which require alternative, often lower-yielding, synthetic routes. The compound thus serves a dual role: a bioactive molecule and a key building block for generating structurally diverse steroidal libraries.

Synthetic Chemistry Nitro Steroids Chemical Intermediates

Optimal Application Scenarios for 6-Nitrocholest-5-en-3-ol Based on Verified Differentiation Data


Functional Probe for Graded HMG-CoA Reductase Suppression in Fibroblast Models

Due to its moderate potency (1.9 μM for 50% reductase suppression) compared to 25-hydroxycholesterol (IC50 ~10-50 nM), 6-nitrocholesterol is ideally suited for experimental setups requiring partial, non-toxic suppression of the mevalonate pathway [1]. This enables dose-response studies that circumvent the complete enzyme shutdown and associated cytotoxicity seen with high-affinity endogenous oxysterols.

Anti-Cancer Research Targeting Hepatoma and Lymphoma Cell Lines

The compound's dual action as an HMG-CoA reductase suppressor and a cytotoxic agent against hepatoma and lymphoma cells makes it a candidate for combination studies investigating the role of cholesterol metabolism in tumor survival [1]. Its activity profile supports its use as a lead structure in the development of lipid-based anti-cancer agents.

Differentiation Therapy and Immunomodulation Studies

The unique ability of 6-nitrocholesterol to induce the differentiation of undifferentiated cells into monocytes positions it as a valuable tool in immunological and oncological research focused on differentiation therapy [1][2]. This application cannot be replicated by other common oxysterols, which lack this biological effect.

Synthetic Intermediate for Diversified Steroidal Libraries

The C-6 vinyl-nitro group serves as a functional handle for chemical transformations, enabling the efficient synthesis of 6-ketocholestanol and other steroid analogs [1]. This dual function as a bioactive molecule and a synthetic building block offers significant procurement value for laboratories engaged in steroid chemistry and drug discovery.

Eicosanoid Pathway Cross-Talk Studies

As a potent lipoxygenase inhibitor that also moderately affects COX and other enzymes, 6-nitrocholesterol provides a unique pharmacological tool to simultaneously modulate oxysterol signaling and the arachidonic acid cascade [1]. This dual activity is not found in endogenous oxysterol regulators, making it indispensable for research on the intersection of lipid metabolism and inflammation.

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